3'-ヒドロキシアセトフェノン

概要

説明

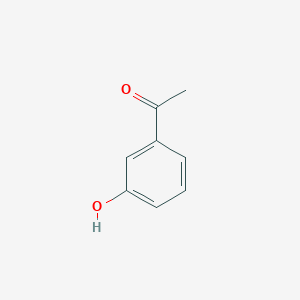

m-ヒドロキシアセトフェノン: 分子式はC8H8O2、分子量は136.15 g/molです . この化合物は、アセチル基 (-COCH3) に対してメタ位にヒドロキシル基 (-OH) が置換されたベンゼン環を特徴としています . 白色から淡黄色の結晶性固体で、融点は約84~86°C、沸点は285°Cです . m-ヒドロキシアセトフェノンは水にわずかに溶解しますが、エタノール、メタノール、アセトン、クロロホルムなどの有機溶媒にはよく溶解します .

合成方法

合成経路と反応条件: m-ヒドロキシアセトフェノンを合成する一般的な方法の1つは、m-ニトロアセトフェノンを還元し、その後ジアゾ化および加水分解を行う方法です . このプロセスは、以下のように要約できます。

工業生産方法: m-ヒドロキシアセトフェノンを生産するための工業的方法には、ワンポット合成プロセスが含まれます . この方法は、そのシンプルさ、高収率、低汚染のために有利です。 このプロセスには、次の手順が含まれます。

科学的研究の応用

m-Hydroxyacetophenone has diverse applications in scientific research, including:

作用機序

m-ヒドロキシアセトフェノンの作用機序は、分子標的や経路との相互作用を含みます。 ヒドロキシル基は、生物分子と水素結合を形成し、その構造と機能に影響を与えることができます . この化合物は求電子置換反応を受ける能力があるため、さまざまな酵素や受容体と相互作用して、その活性を調節することができます . さらに、m-ヒドロキシアセトフェノンは抗酸化剤として作用し、フリーラジカルを捕捉して細胞を酸化損傷から保護することができます .

類似化合物の比較

類似化合物:

p-ヒドロキシアセトフェノン:

o-ヒドロキシアセトフェノン:

比較: m-ヒドロキシアセトフェノンは、ヒドロキシル基がメタ位にあることで、その化学反応性や物理的性質に影響を与えています . 対照的に、p-ヒドロキシアセトフェノンとo-ヒドロキシアセトフェノンは、ベンゼン環上のヒドロキシル基の位置が異なるため、反応性パターンが異なります . この位置の違いは、水素結合や求電子置換反応への参加能力に影響を与えます .

生化学分析

Biochemical Properties

3’-Hydroxyacetophenone plays a significant role in biochemical reactions due to its unique structure. The hydroxyl group on the benzene ring allows it to engage in hydrogen bonding, influencing its solubility and reactivity. This compound interacts with various enzymes and proteins, including those involved in the metabolism of tryptophan. For instance, humans excrete small amounts of conjugated 2-amino-3-hydroxyacetophenone, a product of tryptophan metabolism . Additionally, 3’-Hydroxyacetophenone is involved in electrophilic substitution reactions due to the electron-donating nature of the hydroxyl group .

Cellular Effects

3’-Hydroxyacetophenone has been observed to influence various cellular processes. It exhibits antioxidant properties, which help protect cells from oxidative stress by neutralizing free radicals . This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its antioxidant activity can modulate signaling pathways related to oxidative stress, thereby influencing gene expression and metabolic processes .

Molecular Mechanism

At the molecular level, 3’-Hydroxyacetophenone exerts its effects through several mechanisms. It can form hydrogen bonds with biomolecules, enhancing its reactivity and interaction with enzymes and proteins. The compound’s phenolic structure allows it to participate in nucleophilic addition and condensation reactions, which are crucial for its role in organic synthesis . Additionally, 3’-Hydroxyacetophenone can inhibit or activate enzymes involved in metabolic pathways, thereby affecting gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Hydroxyacetophenone can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that 3’-Hydroxyacetophenone is stable under standard conditions but may degrade under extreme conditions . Long-term studies have shown that its antioxidant properties can have sustained effects on cellular function, protecting cells from oxidative damage over extended periods .

Dosage Effects in Animal Models

The effects of 3’-Hydroxyacetophenone vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial antioxidant effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and oxidative stress . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3’-Hydroxyacetophenone is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For example, it is a product of tryptophan metabolism and can be further metabolized into conjugated forms excreted in urine . The compound’s involvement in metabolic pathways can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3’-Hydroxyacetophenone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s slightly polar nature allows it to be soluble in organic solvents, aiding its distribution within cells . Additionally, its ability to form hydrogen bonds can influence its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 3’-Hydroxyacetophenone is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its phenolic structure allows it to interact with proteins and enzymes within the cytoplasm and other organelles, affecting its activity and function .

準備方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing m-Hydroxyacetophenone involves the reduction of m-nitroacetophenone followed by diazotization and hydrolysis . The process can be summarized as follows:

Reduction: m-Nitroacetophenone is reduced using reduced iron powders and concentrated hydrochloric acid.

Diazotization: The resulting product is then subjected to diazotization using sodium nitrite and concentrated sulfuric acid.

Hydrolysis: The diazonium salt formed is hydrolyzed to yield m-Hydroxyacetophenone.

Industrial Production Methods: An industrial method for producing m-Hydroxyacetophenone involves a one-pot synthesis process . This method is advantageous due to its simplicity, high yield, and low pollution. The process includes the following steps:

- Adding water and reduced iron powders to a reaction kettle, followed by concentrated hydrochloric acid .

- Heating the mixture and adding m-nitroacetophenone in batches .

- Filtering the reaction mixture, cooling the filtrate, and adding concentrated sulfuric acid .

- Adding sodium nitrite solution, cooling the solution, and adding urea .

- Heating the solution until reflux, followed by cooling, crystallization, and centrifugation to obtain pure m-Hydroxyacetophenone .

化学反応の分析

反応の種類: m-ヒドロキシアセトフェノンは、以下を含むさまざまな種類の化学反応を起こします。

一般的な試薬と条件:

主な生成物:

酸化: キノン.

還元: アルコール.

置換: ハロゲン化またはニトロ化誘導体.

科学研究での応用

m-ヒドロキシアセトフェノンは、以下を含む科学研究でさまざまな用途があります。

類似化合物との比較

p-Hydroxyacetophenone:

o-Hydroxyacetophenone:

Comparison: m-Hydroxyacetophenone is unique due to the position of the hydroxyl group at the meta position, which influences its chemical reactivity and physical properties . In contrast, p-Hydroxyacetophenone and o-Hydroxyacetophenone have different reactivity patterns due to the varying positions of the hydroxyl group on the benzene ring . This positional difference affects their ability to participate in hydrogen bonding and electrophilic substitution reactions .

生物活性

3'-Hydroxyacetophenone (3-HAP) is an organic compound that has garnered attention for its diverse biological activities. This article explores the compound's antimicrobial properties, anti-inflammatory effects, and potential applications in cosmetics and pharmaceuticals, supported by research findings and case studies.

Chemical Structure and Properties

3'-Hydroxyacetophenone, also known as 3-hydroxy-1-phenylethanone, is characterized by the presence of a hydroxyl group at the meta position of the acetophenone structure. Its chemical formula is , and it exhibits a molecular weight of 152.15 g/mol.

Antimicrobial Activity

Research indicates that 3-HAP possesses significant antimicrobial properties against various pathogens. A study evaluated its efficacy against clinical isolates of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values ranged from 4 to 128 µg/mL, demonstrating a broad spectrum of activity.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

| Pseudomonas aeruginosa | 128 |

The compound's effectiveness was attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .

Anti-Inflammatory Effects

3'-Hydroxyacetophenone has been studied for its anti-inflammatory properties. In vitro assays showed that it inhibits the production of pro-inflammatory cytokines in macrophages. This activity suggests potential therapeutic applications in treating inflammatory diseases.

A notable study reported that 3-HAP reduced the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key mediators in inflammatory processes. The compound demonstrated a dose-dependent effect, with significant inhibition observed at concentrations above 50 µM .

Safety and Toxicology

While exploring the biological activities of 3-HAP, safety assessments have also been conducted. In a subchronic toxicity study on rats, no significant adverse effects were observed at doses up to 45 mg/kg body weight per day. The no-observed-adverse-effect level (NOAEL) was established at this dosage . However, it was noted as a severe eye irritant in animal models, emphasizing the need for caution in cosmetic applications .

Cosmetic Applications

3'-Hydroxyacetophenone is increasingly utilized in cosmetic formulations due to its antioxidant properties. A clinical case involving a patient who experienced dermatitis from a facial cream containing this compound highlighted the importance of assessing individual sensitivities when incorporating it into products .

Pharmaceutical Research

In pharmaceutical research, 3-HAP has been investigated for its potential as an analgesic and anti-inflammatory agent. A case study demonstrated its efficacy in reducing gastrointestinal motility without significant side effects, making it a candidate for further development in pain management therapies .

特性

IUPAC Name |

1-(3-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6(9)7-3-2-4-8(10)5-7/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJMEECXHPYQOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059533 | |

| Record name | 3-Hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 3'-Hydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10766 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00748 [mmHg] | |

| Record name | 3'-Hydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10766 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

121-71-1 | |

| Record name | 3-Hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Hydroxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Hydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(3-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-HYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV3GO1D90J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3'-Hydroxyacetophenone?

A1: 3'-Hydroxyacetophenone has the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol.

Q2: Are there any spectroscopic data available for 3'-Hydroxyacetophenone?

A2: Yes, researchers have utilized various spectroscopic techniques to characterize 3'-Hydroxyacetophenone. For instance, absolute Raman cross sections and linewidths (FWHM) have been determined for its Raman modes. [] Additionally, infrared (IR) spectroscopy has been employed to study the structural changes occurring during its conversion into oxyanions. []

Q3: How is 3'-Hydroxyacetophenone typically synthesized?

A3: 3'-Hydroxyacetophenone can be synthesized through various methods. One approach involves the diazotization of 3-aminoacetophenone, which is derived from the reduction of 3-nitroacetophenone. [] Another method utilizes the regioselective ortho-lithiation of protected 3-hydroxyacetophenone. [, ]

Q4: What are some potential applications of 3'-Hydroxyacetophenone?

A4: 3'-Hydroxyacetophenone has been explored as a key intermediate in the synthesis of various compounds. For example, it serves as a starting material for the production of (S)-Rivastigmine, a drug used to treat Alzheimer's disease. [, , ] It is also used in the synthesis of the antitumor agent CC-1065. [] Additionally, it acts as a building block for the creation of novel PPAR agonists. []

Q5: How does 3'-Hydroxyacetophenone affect glycogen metabolism?

A5: Studies suggest that the effects of 3'-Hydroxyacetophenone on glycogen metabolism might be mediated by its glucuronidated metabolites, which accumulate intracellularly. These metabolites potentially act on an intracellular target, influencing glycogen synthase and phosphorylase activity. [, ]

Q6: Is 3'-Hydroxyacetophenone found naturally?

A6: Yes, 3'-Hydroxyacetophenone has been identified as a natural constituent in several plant species, including Cynanchum bungei Decne. [] and Cynanchum paniculatum. []

Q7: Can 3'-Hydroxyacetophenone be detected in humans?

A7: Research has detected a 3'-Hydroxyacetophenone derivative, 2-amino-3-hydroxyacetophenone O-β-D-glucoside (AHAG), in extracts from human lenses. AHAG is believed to be derived from 3-Hydroxykynurenine O-β-D-glucoside (3OHKG). []

Q8: Has 3'-Hydroxyacetophenone been investigated for its potential as a biomarker?

A8: While not directly used as a biomarker, 3'-Hydroxyacetophenone is structurally similar to 2-amino-3-hydroxyacetophenone, a metabolite of tryptophan found in the urine of rats and potentially linked to bladder cancer research. [, ]

Q9: What are some areas of ongoing research related to 3'-Hydroxyacetophenone?

A9: Researchers continue to investigate the potential applications of 3'-Hydroxyacetophenone in various fields, including medicinal chemistry, materials science, and chemical synthesis. Specific areas of interest include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。